Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine
Executive Summary
In contemporary medicinal chemistry, the strategic selection of building blocks is paramount for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of drug candidates. [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine (CAS: 1086379-41-0) has emerged as a highly versatile primary amine scaffold[1][2]. By integrating a neutral solubilizing moiety (tetrahydropyran) with a metabolically stable heteroaromatic core (pyridine), this molecule provides an ideal vector for late-stage functionalization. This technical guide provides an in-depth analysis of its molecular properties, structural rationale, and self-validating synthetic protocols for its incorporation into advanced drug-like scaffolds.
Physicochemical Profiling & ADME Implications
Understanding the exact physicochemical parameters of a building block is critical for predicting its impact on the final drug molecule's "Rule of 5" compliance. The data summarized below highlights why this specific amine is favored over traditional aliphatic or purely aromatic alternatives.
Quantitative Molecular Properties
| Property | Value | Implication for Drug Design |
| IUPAC Name | [6-(oxan-4-yloxy)-3-pyridinyl]methanamine | Standardized nomenclature for regulatory filing[2]. |
| CAS Number | 1086379-41-0 | Unique identifier for procurement and compliance[1][3]. |
| Molecular Formula | C₁₁H₁₆N₂O₂ | Defines the atomic composition[2]. |
| Molecular Weight | 208.26 g/mol | Low MW allows for downstream coupling without exceeding the 500 Da limit[2]. |
| Topological Polar Surface Area | 57.4 Ų | Optimal TPSA for maintaining passive membrane permeability[2]. |
| Calculated LogP (XLogP3) | ~0.4 | Highly hydrophilic, excellent for offsetting lipophilic target-binding domains[2]. |
| H-Bond Donors / Acceptors | 1 / 3 | Provides necessary interactions for solubility without excessive desolvation penalties. |
| Rotatable Bonds | 4 | Offers sufficient conformational flexibility to adapt to target binding pockets. |
Data sourced and verified via the[2].
Structural Rationale in Drug Design
As a Senior Application Scientist, I approach building block selection by analyzing the specific causality behind each functional group.[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine is not just a random assembly of atoms; it is a meticulously designed pharmacophore.
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The Tetrahydropyran (THP) Ring : Historically, medicinal chemists used piperidine or morpholine rings to improve aqueous solubility. However, the basic nitrogen in those rings often leads to hERG channel inhibition (cardiotoxicity) and lysosomal trapping (phospholipidosis). The THP ring acts as a neutral bioisostere. It provides the oxygen atom necessary for hydrogen-bond acceptance (maintaining solubility) but eliminates the basicity-driven toxicity liabilities.
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The Pyridine Core : The incorporation of a nitrogen atom into the aromatic ring lowers the electron density of the system compared to a phenyl ring. This electron deficiency significantly enhances metabolic stability against cytochrome P450 (CYP) mediated oxidation.
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The Methylamine Linker : The primary amine is extended by a single methylene (-CH₂-) unit. This insulates the amine from the electron-withdrawing effects of the pyridine ring, ensuring it remains highly nucleophilic for rapid and high-yielding coupling reactions.
Pharmacophore contribution map detailing the functional role of each moiety.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . This means the methodology includes built-in chemical and analytical checkpoints to confirm the reaction's success before proceeding to the next step.
Synthetic workflows for amide coupling and reductive amination.
Protocol A: High-Efficiency Amide Coupling
Objective: Conjugate the primary amine with a target carboxylic acid to form a stable amide linkage. Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in forming the active ester, which is critical when dealing with sterically hindered carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to ensure the amine remains deprotonated without competing for the electrophile.
Step-by-Step Methodology:
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Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq).
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Self-Validation Check: Stir for 15 minutes. A distinct color change (typically to pale yellow) visually confirms the formation of the active HOAt ester.
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Coupling: Add[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine (1.1 eq) in a single portion. Stir at room temperature (20-25 °C).
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In-Process Control (IPC): After 2 hours, sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
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Self-Validation Check: The reaction is complete when the mass of the starting acid is entirely consumed and the desired product mass (M+H)+ is the dominant peak.
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Targeted Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with EtOAc. Wash the combined organic layers sequentially with water, 5% aqueous LiCl (critical validation step: this selectively partitions the DMF into the aqueous phase, preventing NMR contamination), and brine.
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Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, gradient of 0-10% MeOH in DCM).
Protocol B: Reductive Amination
Objective: Synthesize a secondary amine by reacting the primary amine with an aldehyde or ketone. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the starting carbonyl but sufficiently reactive to reduce the transient, highly electrophilic iminium ion. 1,2-Dichloroethane (DCE) is used to stabilize this iminium intermediate.
Step-by-Step Methodology:
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Iminium Formation: Combine the amine (1.0 eq) and the target aldehyde/ketone (1.0 eq) in anhydrous DCE (0.1 M). If utilizing a less reactive ketone, add glacial acetic acid (1.0 eq) to catalyze iminium formation.
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Self-Validation Check: Stir for 1-2 hours at room temperature. The formation of the iminium intermediate can be verified by taking a micro-aliquot, reducing it instantly with a stronger agent (NaBH₄ in MeOH), and confirming the product mass via LC-MS.
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Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to prevent thermal spiking. Stir at room temperature for 4-12 hours.
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In-Process Control (IPC): Monitor via LC-MS. Proceed to workup only when the starting amine (m/z 209.1) is fully consumed.
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Targeted Workup: Quench the reaction cautiously with 1N NaOH (critical validation step: the basic quench is required to break down stable boron-amine complexes, ensuring the secondary amine is fully free-based and extractable). Extract with DCM.
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Isolation: Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC.
References
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PubChem Compound Summary for CID 28875431 , [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine. National Center for Biotechnology Information. URL:[Link]
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Chemical Substance Information , [6-(tetrahydro-2h-pyran-4-yloxy)pyridin-3-yl]methylamine. NextSDS Database. URL: [Link]
